1-chloro-N-(1,3-thiazol-2-yl)isoquinoline-3-carboxamide
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Overview
Description
1-chloro-N-(1,3-thiazol-2-yl)isoquinoline-3-carboxamide is a heterocyclic compound that features a thiazole ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-(1,3-thiazol-2-yl)isoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with thiazole precursors. One common method involves the use of 2-chloroisoquinoline-3-carboxylic acid as a starting material, which is then reacted with thiazole-2-amine under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-(1,3-thiazol-2-yl)isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling methods.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while oxidation might produce a sulfoxide or sulfone derivative.
Scientific Research Applications
1-chloro-N-(1,3-thiazol-2-yl)isoquinoline-3-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.
Materials Science: It is explored for its potential use in the development of new materials, such as organic semiconductors and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-chloro-N-(1,3-thiazol-2-yl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-chloro-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a benzamide moiety instead of isoquinoline.
1-chloro-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide: Contains a pyridine ring instead of isoquinoline.
1-chloro-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide: Features a quinoline ring instead of isoquinoline.
Uniqueness
1-chloro-N-(1,3-thiazol-2-yl)isoquinoline-3-carboxamide is unique due to its specific combination of a thiazole ring and an isoquinoline moiety. This unique structure imparts distinct electronic and steric properties, making it particularly suitable for certain applications in medicinal chemistry and materials science. Its ability to undergo various chemical reactions also adds to its versatility as a synthetic intermediate.
Properties
IUPAC Name |
1-chloro-N-(1,3-thiazol-2-yl)isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3OS/c14-11-9-4-2-1-3-8(9)7-10(16-11)12(18)17-13-15-5-6-19-13/h1-7H,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZJLLHHONGIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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